Sodium anisate

Vue d'ensemble

Description

Sodium Anisate Analysis

Sodium anisate is not directly mentioned in the provided papers. However, the papers do discuss various sodium compounds and their interactions, which can provide insights into the behavior of sodium in different chemical contexts. For instance, sodium's role in the bonding of anionic networks is highlighted in the synthesis of compounds with a NiTi2-type structure, where sodium atoms fill the cages within a three-dimensional framework . Another study describes a sodium amide salt where the Na+ cation is complexed solely by Na+- - -H3C− interactions . These studies suggest that sodium can engage in diverse bonding environments, which could be relevant to understanding sodium anisate's behavior.

Synthesis Analysis

The synthesis of sodium compounds varies depending on the desired end product. For example, Na3MIn2 compounds are synthesized via high-temperature reactions , while a bis(amido)sodate salt is prepared through a different method, emphasizing the versatility of sodium in synthetic chemistry . These methods could potentially be adapted or provide a foundation for the synthesis of sodium anisate.

Molecular Structure Analysis

The molecular structure of sodium compounds is diverse. The Na3MIn2 compounds exhibit a NiTi2-type structure with sodium atoms occupying specific positions within the lattice . In contrast, the bis(amido)sodate salt features an infinite array of bis(amido)sodate anions and Na+ cations, with the latter being solvated by unique interactions . These structural insights could be useful when considering the molecular structure of sodium anisate.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving sodium anisate. However, they do discuss the reactivity and stability of various sodium compounds, such as the sodium anion in solution behaving almost like a gas , and the synthesis of a sodium arsenate with a layer structure . These findings could inform the reactivity and stability considerations for sodium anisate.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium compounds are influenced by their structure and bonding. For instance, the sodium anion in solution exhibits unique nuclear spin-lattice relaxation rates and NMR chemical shift data . The crystal structure of sodium isosaccharate provides insights into the coordination environment of sodium atoms . These properties, such as solvation behavior, coordination geometry, and crystal packing, are important when analyzing the physical and chemical properties of sodium anisate.

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

Sodium Anisate is commonly used as a preservative in cosmetic products . It is derived from fennel and is the sodium salt of p-anisic acid . It inhibits the growth of bacteria and reduces the activity of microorganisms on the skin .

Methods of Application or Experimental Procedures

Sodium Anisate is added to skincare products during their formulation . It can be combined with other ingredients like organic acids or surfactant substances to enhance the performance of a skincare product .

Results or Outcomes

Sodium Anisate helps to preserve the skincare products and prevents them from degrading over time . It does not cause any toxic buildup in the body and is suitable for mature skin and skin prone to acne .

Application in Microbiology

Specific Scientific Field

Summary of the Application

Sodium Anisate is used in studies investigating the effect of preservatives on skin resident microflora dynamics .

Methods of Application or Experimental Procedures

In the study, the effect of Sodium Anisate was tested on Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus in vitro using 3D skin models and culture-dependent methods .

Results or Outcomes

The study found that Sodium Anisate and other preservatives can alter the balance of the skin microbiota . Some combinations of preservatives were found to be suitable for restoring a pre-existing dysbiosis, while others were suitable for use in topical products for skin and scalp in which it is necessary to preserve the eubiosis of the microbiota .

Application in Food Science

Specific Scientific Field

Summary of the Application

Sodium Anisate is used as a flavoring agent in food products . It is derived from fennel and can be extracted from basil or from Chinese star anise . It imparts a unique taste and smell to the food products .

Methods of Application or Experimental Procedures

Sodium Anisate is added to food products during their formulation . It can be combined with other ingredients to enhance the flavor of a food product .

Results or Outcomes

Sodium Anisate helps to enhance the flavor of food products and provides a unique taste and smell . It does not cause any toxic buildup in the body .

Application in Dermatology

Specific Scientific Field

Summary of the Application

Sodium Anisate is used in skin lightening serums . It inhibits tyrosinase, an enzyme involved in the initial step of melanin synthesis .

Methods of Application or Experimental Procedures

In skin lightening serums, Sodium Anisate is added to the formulation . It works by decreasing melanin production and fights against hyperpigmentation and dark spots .

Results or Outcomes

The use of Sodium Anisate in skin lightening serums results in even skin tone and reduced hyperpigmentation and dark spots . It is a safe ingredient that does not cause any toxic buildup in the body .

Application in Hair Care Products

Specific Scientific Field

Summary of the Application

Sodium Anisate is used in hair care products . It is derived from fennel and can be extracted from basil or from Chinese star anise . It strengthens hair follicles .

Methods of Application or Experimental Procedures

Sodium Anisate is added to hair care products during their formulation . The vitamins A and C found in fennel essential oils play a role in hair health . Additionally, they stimulate collagen production .

Results or Outcomes

The use of Sodium Anisate in hair care products results in strengthened hair follicles . This protein provides elasticity to the skin .

Application in pH Adjuster

Specific Scientific Field

Summary of the Application

Sodium Anisate is used as a pH adjuster in various products . It helps in regulating the pH of skincare products .

Methods of Application or Experimental Procedures

Sodium Anisate is added to the products during their formulation . It helps in controlling the acidity levels .

Results or Outcomes

The use of Sodium Anisate as a pH adjuster helps in maintaining the pH balance of the products . It does not cause any toxic buildup in the body .

Safety And Hazards

Sodium Anisate is considered safe and does not cause skin damage2. It inhibits the growth of bacteria and reduces the activity of microorganisms on the skin2.

Orientations Futures

Sodium Anisate is often sought out as a natural alternative to other cosmetic preservatives1. Its use in skincare products is expected to continue given its effectiveness as a preservative and its safety profile1.

Please note that this information is based on the available resources and may not cover all aspects of Sodium Anisate. For more detailed information, further research and consultation with experts in the field are recommended.

Propriétés

IUPAC Name |

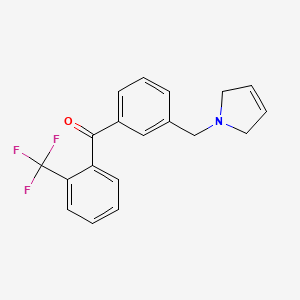

sodium;4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETSDHMVQHOYPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-09-4 (Parent) | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00201818 | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium anisate | |

CAS RN |

536-45-8 | |

| Record name | Sodium anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

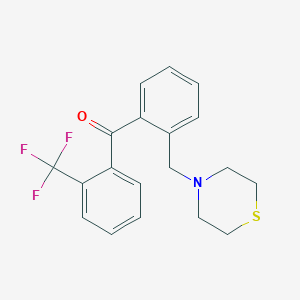

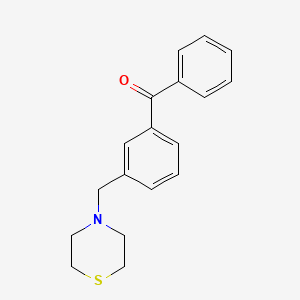

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

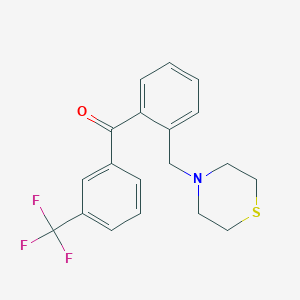

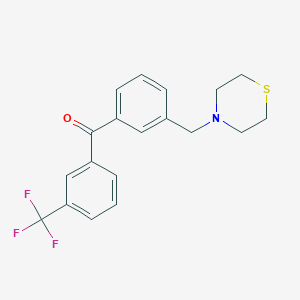

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-trifluorobenzophenone](/img/structure/B1343390.png)

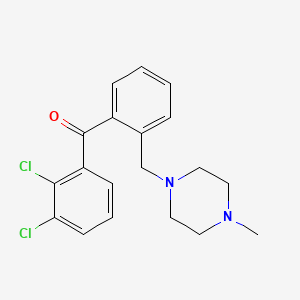

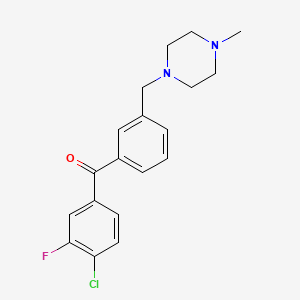

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

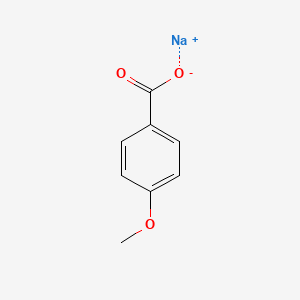

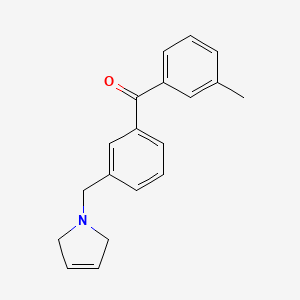

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)